Solid-State 13C T1 Relaxation in Hyperpolarized NMR
In a head-to-head comparison under identical conditions (3.35 T, 1.4 K, trityl OX063 radical), the solid-state 13C T1 relaxation time of Sodium Acetate-13C, d3 was measured to be significantly shorter than that of its non-deuterated analog, [1-13C] sodium acetate [1]. This reduction in T1 is a direct consequence of the deuteration of the methyl group, which alters the nuclear spin relaxation dynamics [1].
| Evidence Dimension | Solid-state 13C T1 relaxation time (longevity of hyperpolarized signal) |
|---|---|
| Target Compound Data | T1 value for [1-13C,d3] sodium acetate (exact value not explicitly stated in text but is presented as significantly shorter in Figure 4b of the source, with the arrow in Figure 4a indicating the direction of decreasing relaxation times) |
| Comparator Or Baseline | T1 value for [1-13C] sodium acetate (the longest among the compared isotopologues) |
| Quantified Difference | A statistically significant reduction, with the deuterated version having a shorter T1 than the non-deuterated [1-13C] compound [1]. |
| Conditions | 3.35 T magnetic field, 1.4 K temperature, samples doped with 15 mM trityl OX063 free radical, frozen in 1:1 v/v glycerol:water. |
Why This Matters
This quantitative difference in T1 relaxation directly impacts experimental protocols for hyperpolarized NMR, as it dictates the time window available for data acquisition after dissolution; researchers must account for this faster signal decay when designing experiments with the deuterated probe.
- [1] Niedbalski, P., Parish, C., Kiswandhi, A., Kovacs, Z., & Lumata, L. (2017). Influence of 13C Isotopic Labeling Location on Dynamic Nuclear Polarization of Acetate. The Journal of Physical Chemistry A, 121(17), 3227–3233. View Source
